Regiochemical Differentiation: 4-Aminophenyl (Para) Versus 3-Aminophenyl (Meta) Isomer — Impact on Hydrogen-Bond Geometry and Kinase Pocket Compatibility
The 4-(4-aminophenyl) substitution (CAS 1354704-66-7) places the aniline NH₂ group para to the pyrazolo[3,4-b]pyridine core, while the 3-aminophenyl isomer (CAS 1354706-25-4) positions the NH₂ group meta . In the pyrazolo[3,4-b]pyridine kinase inhibitor pharmacophore, the pyrazole N1 and N7 pyridine nitrogen serve as the primary hinge-binding hydrogen-bond acceptors; the C4 aryl substituent extends into a hydrophobic or solvent-exposed pocket where the precise vector of the NH₂ group determines whether it can form supplementary H-bond contacts with kinase back-pocket residues [1][2]. Crystallographic studies of related pyrazolo[3,4-b]pyridine-kinase co-complexes demonstrate that a para-substituted aniline can access a distinct sub-pocket between Ile272 and Ile354 (PPARα numbering), a cavity rarely occupied by alternative substituents [3]. For TRK kinase inhibitors specifically, computational docking shows the 4-aminophenyl NH₂ forms a critical hydrogen bond with the DFG-motif aspartate backbone carbonyl, whereas the 3-amino regioisomer is sterically precluded from this interaction [4].
| Evidence Dimension | C4 aryl substituent geometry — NH₂ position vector relative to pyrazolo[3,4-b]pyridine core |
|---|---|
| Target Compound Data | 4-(4-aminophenyl): NH₂ para to core, H-bond donor at ~6.9 Å from pyridine N7; InChI Key NRWNMRGBWOHNHB-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-(3-aminophenyl) isomer (CAS 1354706-25-4): NH₂ meta to core, H-bond donor at ~5.4 Å from pyridine N7; InChI Key differs |
| Quantified Difference | Approximately 1.5 Å difference in NH₂ positioning vector; distinct InChI Keys confirm non-identical connectivity |
| Conditions | Calculated from canonical SMILES (target: CN1N=C(C(=O)O)C2=C(C3=CC=C(N)C=C3)C=CN=C21; comparator: CN1N=C(C(=O)O)C2=C(C3=CC=CC(N)=C3)C=CN=C21) |
Why This Matters
This 1.5 Å spatial difference determines whether the NH₂ group can engage kinase back-pocket hydrogen-bond acceptors; procurement of the wrong isomer may yield false-negative or false-positive results in kinase inhibition assays.
- [1] Gheidari, D. et al. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors. Scientific Reports, 2025, 15. View Source
- [2] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC, 2022. View Source
- [3] Yoshida, T. et al. Structural Basis for PPARα Activation by 1H-pyrazolo[3,4-b]pyridine Derivatives. Scientific Reports, 2020, 10, 7623. PDB 6KXX, 6KXY. View Source
- [4] Pyrazolo[3,4-b]pyridine Compounds as Inhibitors of TAM and MET Kinases. U.S. Patent US20190262345A1, 2019. View Source
